molecular formula C9H10N2O4 B13803668 (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide

Cat. No.: B13803668
M. Wt: 210.19 g/mol
InChI Key: NKKRYURFOQCSMZ-UHFFFAOYSA-N
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Description

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound that features a Schiff base linkage between 2,3,4-trihydroxybenzaldehyde and glycinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trihydroxybenzaldehyde: The parent compound used in the synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide.

    Glycinamide: The amine component used in the condensation reaction.

    Other Schiff Bases: Compounds with similar Schiff base linkages but different aldehyde or amine components.

Uniqueness

This compound is unique due to the presence of multiple hydroxyl groups on the benzene ring, which enhances its reactivity and potential biological activity. Its ability to form stable metal complexes and its antioxidant properties make it a valuable compound in various research fields.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide

InChI

InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2

InChI Key

NKKRYURFOQCSMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O

Origin of Product

United States

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